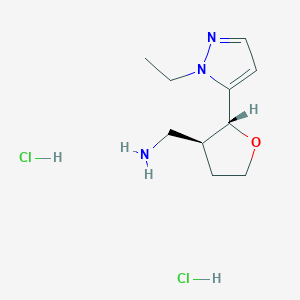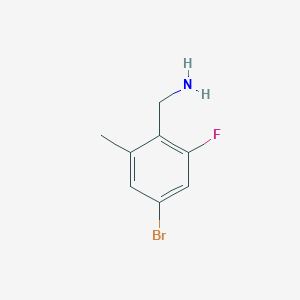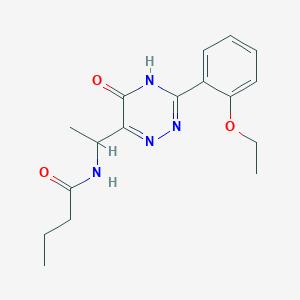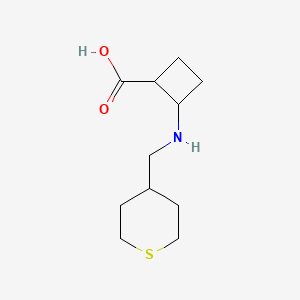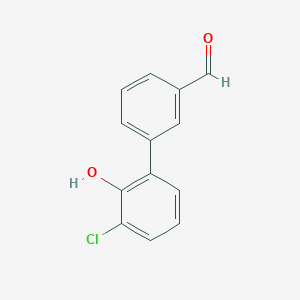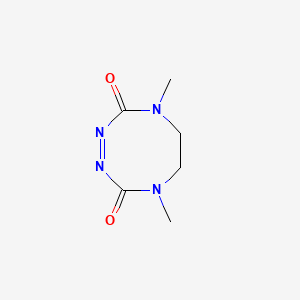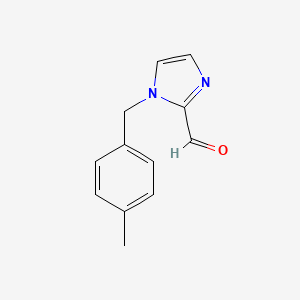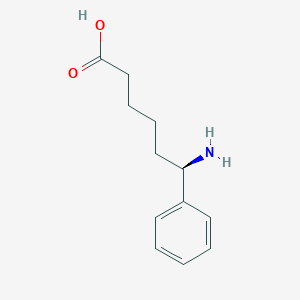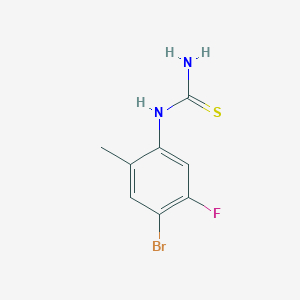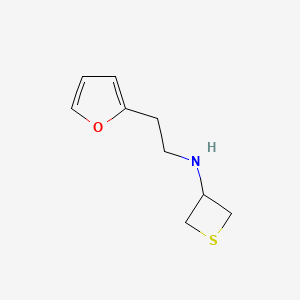![molecular formula C27H20O2 B12987066 2,7-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B12987066.png)
2,7-Dimethoxy-9,9'-spirobi[fluorene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethoxy-9,9’-spirobi[fluorene] is a derivative of spirobifluorene, a compound known for its unique structural properties. The spirobifluorene core consists of two fluorene units connected through a spiro carbon atom, resulting in a rigid, non-planar structure. This configuration imparts high thermal and chemical stability, making it a valuable building block in various applications, particularly in organic electronics and optoelectronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethoxy-9,9’-spirobi[fluorene] typically involves the functionalization of the spirobifluorene core. One common method is the bromination of 9,9’-spirobifluorene at the 2,7-positions, followed by a methoxylation reaction. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The subsequent methoxylation involves the reaction of the dibromo compound with sodium methoxide in methanol under reflux conditions .
Industrial Production Methods
Industrial production of 2,7-Dimethoxy-9,9’-spirobi[fluorene] follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields. The use of automated systems for reagent addition and product separation further enhances the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethoxy-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding dihydro derivative using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of 2,7-diformyl-9,9’-spirobi[fluorene] or 2,7-dicarboxy-9,9’-spirobi[fluorene].
Reduction: Formation of 2,7-dimethoxy-9,9’-dihydrospirobi[fluorene].
Substitution: Formation of 2,7-dialkoxy-9,9’-spirobi[fluorene] derivatives.
Scientific Research Applications
2,7-Dimethoxy-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers with unique electronic properties.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe due to its strong luminescence.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices due to its high thermal stability and excellent charge transport properties
Mechanism of Action
The mechanism by which 2,7-Dimethoxy-9,9’-spirobi[fluorene] exerts its effects is primarily related to its electronic structure. The spiro carbon atom disrupts conjugation between the two fluorene units, resulting in high triplet energy levels and enhanced photoluminescence. This makes the compound an effective hole-transporting material in OLEDs and other optoelectronic devices. The methoxy groups further modulate the electronic properties, enhancing solubility and facilitating functionalization for specific applications .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dibromo-9,9’-spirobi[fluorene]
- 2,7-Dimethyl-9,9’-spirobi[fluorene]
- 2,7-Di-tert-butyl-9,9’-spirobi[fluorene]
Uniqueness
2,7-Dimethoxy-9,9’-spirobi[fluorene] stands out due to its methoxy groups, which provide unique electronic and solubility properties. Compared to 2,7-Dibromo-9,9’-spirobi[fluorene], it offers better solubility and easier functionalization. Compared to 2,7-Dimethyl-9,9’-spirobi[fluorene], it has higher electron-donating ability, making it more suitable for applications requiring strong electron-donating groups. The tert-butyl derivative, while offering steric protection, lacks the electronic modulation provided by the methoxy groups .
Properties
Molecular Formula |
C27H20O2 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2',7'-dimethoxy-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C27H20O2/c1-28-17-11-13-21-22-14-12-18(29-2)16-26(22)27(25(21)15-17)23-9-5-3-7-19(23)20-8-4-6-10-24(20)27/h3-16H,1-2H3 |
InChI Key |
PWGFDIRUHRDFPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


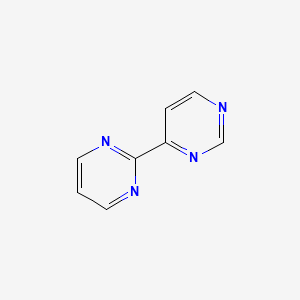
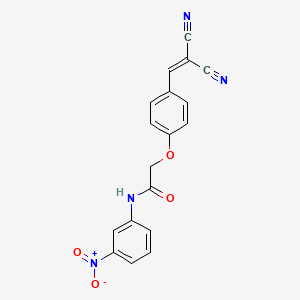
![5-Bromopyrazolo[1,5-c]pyrimidine](/img/structure/B12986990.png)
![tert-Butyl (8-oxo-6-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B12987015.png)
